2-Chloro-1-(2-vinyl-1-pyrrolidinyl)ethanone
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Overview
Description
2-Chloro-1-(2-vinyl-1-pyrrolidinyl)ethanone is an organic compound with the molecular formula C8H12ClNO It is characterized by the presence of a chloro group, a vinyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2-vinyl-1-pyrrolidinyl)ethanone typically involves the reaction of 2-vinylpyrrolidine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(2-vinyl-1-pyrrolidinyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Addition Reactions: Reagents such as hydrogen chloride or bromine are used under mild conditions to add across the vinyl group.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Addition Reactions: Products include haloalkanes and dihaloalkanes.
Oxidation and Reduction Reactions: Products include ketones and alcohols.
Scientific Research Applications
2-Chloro-1-(2-vinyl-1-pyrrolidinyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-vinyl-1-pyrrolidinyl)ethanone involves its interaction with specific molecular targets. The chloro group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The vinyl group can undergo addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and result in various biological effects.
Comparison with Similar Compounds
2-Chloro-1-(2-vinyl-1-pyrrolidinyl)ethanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
2-Chloro-1-(2-vinyl-1-pyrrolidinyl)propane: Similar structure but with an additional carbon in the alkyl chain.
2-Chloro-1-(2-vinyl-1-pyrrolidinyl)butane: Similar structure but with two additional carbons in the alkyl chain.
Uniqueness: 2-Chloro-1-(2-vinyl-1-pyrrolidinyl)ethanone is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-chloro-1-(2-ethenylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-2-7-4-3-5-10(7)8(11)6-9/h2,7H,1,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJIDEFVFJBBFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCN1C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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